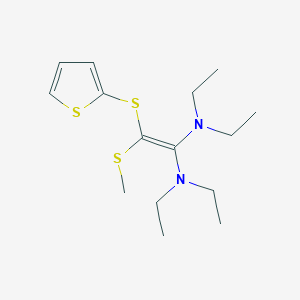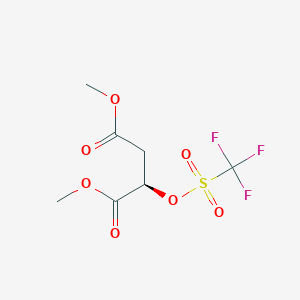
Dimethyl (r)-malate o-triflate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl ®-malate o-triflate is an organic compound that belongs to the class of triflates, which are known for their excellent leaving group properties in organic synthesis. The compound is characterized by the presence of a triflate group (trifluoromethanesulfonate) attached to the dimethyl ester of ®-malic acid. This compound is of significant interest in synthetic organic chemistry due to its reactivity and versatility in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl ®-malate o-triflate can be synthesized through the reaction of dimethyl ®-malate with triflic anhydride in the presence of a base such as pyridine or trimethylamine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yields. The general reaction scheme is as follows:
Dimethyl (r)-malate+Triflic anhydride→Dimethyl (r)-malate o-triflate+By-products
Industrial Production Methods
In an industrial setting, the production of dimethyl ®-malate o-triflate may involve continuous flow reactors to maintain optimal reaction conditions and to handle the exothermic nature of the reaction. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to consistent product quality and high efficiency.
化学反応の分析
Types of Reactions
Dimethyl ®-malate o-triflate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The triflate group is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki and Heck coupling reactions, where it acts as a coupling partner with boronic acids or alkenes.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki and Heck coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Reduction and Oxidation: Reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amide, while a Suzuki coupling reaction with a boronic acid may produce a biaryl compound.
科学的研究の応用
Dimethyl ®-malate o-triflate has a wide range of applications in scientific research, including:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals.
作用機序
The mechanism of action of dimethyl ®-malate o-triflate involves the activation of the triflate group, which facilitates various chemical transformations. The triflate group acts as a leaving group, allowing nucleophiles to attack the electrophilic center, leading to the formation of new bonds. This mechanism is crucial in coupling reactions, where the triflate group is replaced by a new substituent, resulting in the formation of complex molecules.
類似化合物との比較
Similar Compounds
Methyl triflate: Similar in structure but with a methyl group instead of the dimethyl ®-malate moiety.
Nonaflate: Contains a nonafluorobutanesulfonate group instead of the triflate group.
Trifluoromethanesulfonic acid: The parent acid of the triflate group, used in various chemical reactions.
Uniqueness
Dimethyl ®-malate o-triflate is unique due to its specific structure, which combines the reactivity of the triflate group with the chirality of the ®-malate moiety. This combination allows for selective and efficient chemical transformations, making it a valuable compound in synthetic organic chemistry.
特性
CAS番号 |
171049-36-8 |
|---|---|
分子式 |
C7H9F3O7S |
分子量 |
294.20 g/mol |
IUPAC名 |
dimethyl (2R)-2-(trifluoromethylsulfonyloxy)butanedioate |
InChI |
InChI=1S/C7H9F3O7S/c1-15-5(11)3-4(6(12)16-2)17-18(13,14)7(8,9)10/h4H,3H2,1-2H3/t4-/m1/s1 |
InChIキー |
VTGAHMHUTNTATF-SCSAIBSYSA-N |
異性体SMILES |
COC(=O)C[C@H](C(=O)OC)OS(=O)(=O)C(F)(F)F |
正規SMILES |
COC(=O)CC(C(=O)OC)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
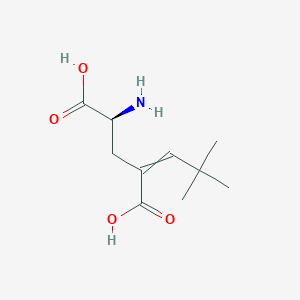
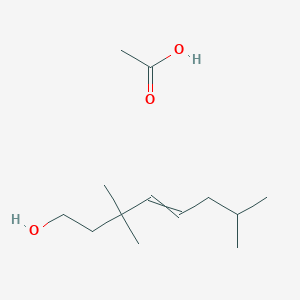
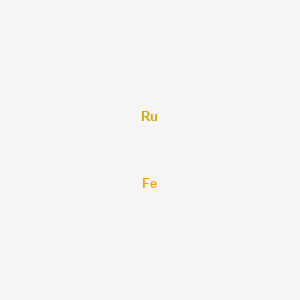
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
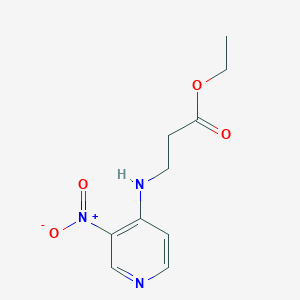
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
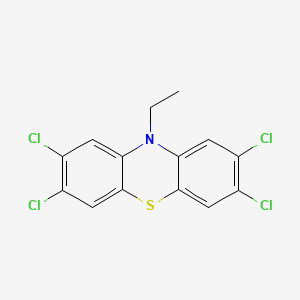
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
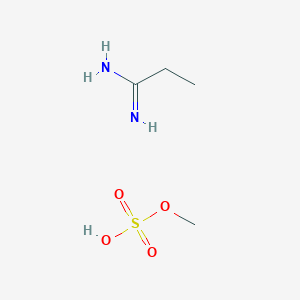
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)
![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)
